1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with a chlorine atom at position 1 and a sulfanylmethyl group at position 2. The sulfanylmethyl moiety is further attached to a 4-chloro-3-fluorophenyl ring, introducing additional halogenation and electronic complexity.
Properties
IUPAC Name |
1-chloro-4-[(2-chlorophenyl)methylsulfanyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBQSRPWGKVXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185977 | |
| Record name | Benzene, 1-chloro-4-[[(2-chlorophenyl)methyl]thio]-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443352-75-7 | |
| Record name | Benzene, 1-chloro-4-[[(2-chlorophenyl)methyl]thio]-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443352-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-[[(2-chlorophenyl)methyl]thio]-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-[(4-chloro-3-fluorophenyl)sulfanyl]benzene with a suitable chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using advanced equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Chlorinating Agents: Used for introducing chlorine atoms into the compound.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, sulfoxides, sulfones, and coupled aromatic systems.
Scientific Research Applications
1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation Effects
1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene ()
- Molecular Formula : C₁₃H₉ClF₂S
- Molecular Weight : 270.721 g/mol
- Key Features :
- Chlorine at position 1, fluorine at position 2, and a sulfanylmethyl group at position 3.
- The 4-fluorophenyl group introduces fluorine at the para position, enhancing electron-withdrawing effects compared to the 4-chloro-3-fluorophenyl group in the target compound.
- Implications :
1-Chloro-2-[(trifluoromethyl)sulfonyl]benzene ()
- Molecular Formula : C₇H₄ClF₃O₂S
- Key Features :
- A sulfonyl (-SO₂-) group replaces the sulfanylmethyl (-SCH₂-) group.
- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing.
- Implications :
Sulfur Functional Group Variations
1-Chloro-4-[(4-chlorophenyl)sulfonyl]benzene ()
- Molecular Formula : C₁₂H₈Cl₂O₂S
- Key Features :
- Sulfonyl (-SO₂-) linkage instead of sulfanylmethyl (-SCH₂-).
- Chlorine substituents at both the benzene core and the attached phenyl ring.
- Implications :
1-Chloro-2-[(2-chloroethyl)sulfonyl]benzene ()
- Molecular Formula : C₈H₈Cl₂O₂S
- Molecular Weight : 239.12 g/mol
- Key Features :
- A sulfonyl group linked to a chloroethyl chain.
- Reduced steric bulk compared to aryl-substituted analogs may improve membrane permeability .
Halogenation and Bioactivity
Chlorbenside (1-Chloro-4-(((4-chlorophenyl)methyl)thio)benzene) ()
- Molecular Formula : C₁₃H₁₀Cl₂S
- Key Features :
- Benzylthio (-SCH₂C₆H₄Cl) group at position 4.
- Implications :
1-Chloro-2-[chloro(difluoro)methyl]benzene ()
- Molecular Formula : C₇H₄Cl₂F₂
- Key Features :
- A chloro(difluoro)methyl (-CF₂Cl) group at position 2.
- Implications: The CF₂Cl group is highly electronegative, favoring interactions with hydrophobic enzyme pockets. Potential applications as a intermediate in fluorinated polymer synthesis .
Data Table: Key Parameters of Comparable Compounds
*Calculated based on analogous structures.
Research Findings and Implications
- Electronic Effects : Sulfanylmethyl groups (-SCH₂-) offer moderate electron-donating properties, while sulfonyl groups (-SO₂-) are strongly electron-withdrawing. This distinction impacts reactivity in nucleophilic substitution and catalytic processes .
- Halogen Synergy : Dual halogenation (Cl and F) in the target compound may enhance binding to halogen-binding protein pockets, a strategy leveraged in kinase inhibitor design .
- Environmental Impact : Chlorinated analogs like chlorbenside and DDT derivatives highlight the trade-off between efficacy and ecological persistence, necessitating careful regulatory evaluation .
Biological Activity
1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound has the molecular formula and features a benzene ring substituted with a chlorinated and fluorinated phenyl sulfanylmethyl group. The presence of halogens and sulfur in its structure suggests potential reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to alterations in biochemical pathways, potentially resulting in antimicrobial or anticancer effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that halogenated compounds often possess significant antibacterial properties. For instance, compounds with electron-withdrawing groups like chlorine and fluorine have been linked to enhanced antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some derivatives of chlorinated benzene compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through various pathways .
Case Studies
- Antitumor Activity : A study evaluated the cytotoxicity of similar compounds against different cancer cell lines, revealing that certain structural modifications led to increased potency. For example, the presence of a methyl group on the phenyl ring significantly enhanced anticancer activity .
- Antibacterial Efficacy : Another research effort assessed the antibacterial properties of halogenated benzene derivatives, finding that those with multiple halogen substitutions exhibited lower minimum inhibitory concentrations (MICs) against resistant bacterial strains .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Cytotoxicity | IC50 values < 10 µg/mL for some derivatives |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| 1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene | Moderate Anticancer | 5.0 |
| 1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene | High Antibacterial | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
